3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

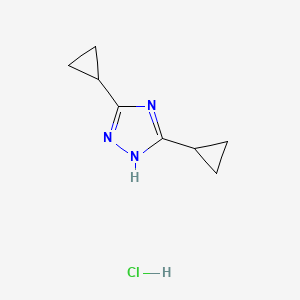

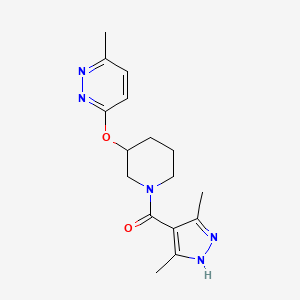

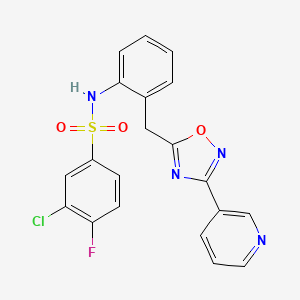

“3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride” is a chemical compound with the molecular formula C8H12ClN3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-triazole ring substituted with two cyclopropyl groups at the 3 and 5 positions . The hydrochloride indicates the presence of a chloride ion, making the compound a salt .Scientific Research Applications

Triazole Compounds in Medicinal Chemistry

Triazoles, including 3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride, have been extensively studied for their diverse biological activities. These compounds are crucial for developing new drugs due to their structural versatility, allowing for several structural variations. Research has highlighted their potential against a broad range of diseases, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The exploration of triazoles in drug development is driven by the need for new therapeutic agents, especially against resistant bacterial strains and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Corrosion Inhibition

The triazole derivative 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has demonstrated exceptional efficacy as a corrosion inhibitor for mild steel in acidic media. This compound showcases high inhibition efficiencies, suggesting its potential for protecting metals against corrosion in industrial applications. The mechanism of adsorption of these triazole derivatives follows Langmuir's adsorption isotherm, indicating a strong and specific interaction with the metal surface (Lagrenée et al., 2002).

Material Science

In material science, triazoles have been utilized for the synthesis of biologically and industrially significant compounds. Innovations in green chemistry approaches for synthesizing triazoles demonstrate the commitment to environmental sustainability while maintaining the efficacy of these compounds. The development of novel triazoles via environmentally friendly methods opens new avenues for their application in various fields, including drug delivery systems and materials resistant to harsh conditions (Singh et al., 2013).

Future Directions

The future directions for “3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a promising candidate for drug discovery and development .

Mechanism of Action

Target of Action

It is known that 1,2,3-triazole derivatives interact with various biological targets, such as enzymes and receptors . The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

It is known that 1,2,3-triazole derivatives can interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . The specific mode of action for this compound would need to be determined through further experimental studies.

Biochemical Pathways

It is known that 1,2,3-triazole derivatives can affect a variety of biochemical pathways depending on their specific targets . The specific pathways affected by this compound would need to be determined through further experimental studies.

Result of Action

It is known that 1,2,3-triazole derivatives can have various effects at the molecular and cellular level depending on their specific targets and mode of action . The specific effects of this compound would need to be determined through further experimental studies.

Properties

IUPAC Name |

3,5-dicyclopropyl-1H-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c1-2-5(1)7-9-8(11-10-7)6-3-4-6;/h5-6H,1-4H2,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVACEAPEPDFHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)C3CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2871545.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)

![N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2871551.png)

![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2871558.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2871560.png)

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2871561.png)